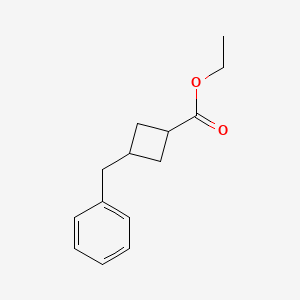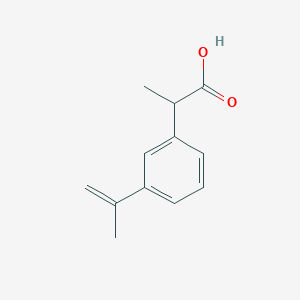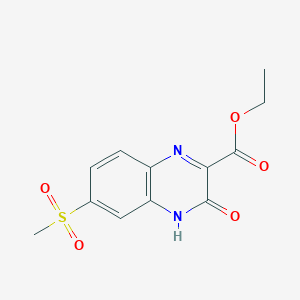
Diethyl (2-aminophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-aminophenyl)phosphonate is an organic compound that features a benzene ring substituted with a diethoxyphosphinyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-aminophenyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzene derivative. One common method is the Michael addition of diethyl phosphite to a benzene ring substituted with an electron-withdrawing group, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl phosphite, facilitating its nucleophilic attack on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-aminophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to a phosphine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amides or sulfonamides .
Applications De Recherche Scientifique
Diethyl (2-aminophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of Diethyl (2-aminophenyl)phosphonate involves its interaction with various molecular targets. The diethoxyphosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphino)benzenamine: Similar structure but with phenyl groups instead of ethoxy groups.
2-(Diisopropylphosphino)benzenamine: Similar structure but with isopropyl groups instead of ethoxy groups.
2-(Dimethylphosphino)benzenamine: Similar structure but with methyl groups instead of ethoxy groups
Uniqueness
Diethyl (2-aminophenyl)phosphonate is unique due to the presence of the diethoxyphosphinyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination chemistry.
Propriétés
Formule moléculaire |
C10H16NO3P |
|---|---|
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
2-diethoxyphosphorylaniline |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |
Clé InChI |
KTXOAHBYEAIQHH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate](/img/structure/B8630877.png)











![2-(4-Methyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8630963.png)
